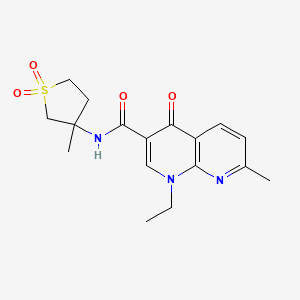![molecular formula C18H19N3O4S B4623068 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide
Vue d'ensemble
Description
"2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide" belongs to a class of compounds known for their varied biological activities. The compound's structure, involving a pyrrolidinylsulfonyl group attached to a benzamide moiety, is significant in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves reactions like stirring certain acid chlorides with anthranilamide derivatives in pyridine, as seen in the synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides (Raffa et al., 2011). Such methods provide a framework for synthesizing complex benzamide compounds, including "2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography. For example, the crystal structures of certain benzamide compounds have been determined to reveal bond lengths, bond angles, and dihedral angles, offering insights into the molecular geometry of such compounds (Adhami et al., 2014).
Applications De Recherche Scientifique
Cancer Treatment
- Vascular Endothelial Growth Factor Receptor-2 Inhibition : Substituted benzamides, including variants of 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide, have shown efficacy in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition plays a crucial role in controlling tumor growth and metastasis, especially in lung and colon carcinoma models (Borzilleri et al., 2006).
- Antiproliferative Activity : Certain derivatives of benzamides have demonstrated significant in vitro antiproliferative activity against various cancer types, acting as antitubulin agents (Raffa et al., 2011).
- Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to 2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide, has shown potential as an anticancer drug through histone deacetylase inhibition (Zhou et al., 2008).
Antimicrobial Activity
- Bacteria Inhibition : Derivatives of benzamides, such as N-(3-Hydroxy-2-pyridyl)benzamides, have demonstrated in vitro activity against various bacteria strains (Mobinikhaledi et al., 2006).
- Anti-Influenza Virus Activity : Novel benzamide-based compounds have shown significant antiviral activities against bird flu influenza, offering potential therapeutic applications (Hebishy et al., 2020).
Synthetic Methods and Materials
- Novel Synthetic Routes : Research has led to the development of new synthetic routes for benzamide-based compounds, which are important in various chemical and pharmaceutical applications (Elgemeie et al., 2017).
- Polymer Development : Studies involving the thermal polymerization of benzamide derivatives have resulted in the creation of hyperbranched aromatic polyamides, indicating potential applications in material science (Yang et al., 1999).
Propriétés
IUPAC Name |
2-[(3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)15-8-1-2-9-16(15)20-18(23)13-6-5-7-14(12-13)26(24,25)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZDJOCKSCKTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)